CB1 agonist 1
Description
CB1 agonist 1 is a synthetic cannabinoid receptor agonist (SCRA) targeting the human cannabinoid receptor 1 (CB1). Key studies highlight its role in modulating downstream signaling pathways, including inhibition of cyclic adenosine monophosphate (cAMP) and recruitment of β-arrestin (βarr), which are critical for CB1-mediated physiological effects such as analgesia, appetite regulation, and neuroprotection . Data from competition binding assays and functional experiments (e.g., cAMP inhibition and βarr recruitment) suggest that this compound exhibits a robust interaction with CB1, with binding and efficacy metrics comparable to or exceeding those of reference agonists like CP55,940 and Δ9-THC .
Structure
2D Structure
Properties
CAS No. |
851212-80-1 |
|---|---|
Molecular Formula |
C24H24N2O5S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C24H24N2O5S/c1-18-11-12-19(17-23(18)32(28,29)26-13-15-30-16-14-26)25-24(27)21-9-5-6-10-22(21)31-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,25,27) |
InChI Key |
HASYDUIFQCRDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 5F-MDMB-PICA
Core Indole Scaffold Construction
The synthesis of 5F-MDMB-PICA begins with the preparation of a 5-fluoropentylindole core. This involves a Friedel-Crafts alkylation of indole with 1-bromo-5-fluoropentane under acidic conditions, followed by purification via column chromatography. The fluorine atom at the pentyl chain’s terminal position enhances metabolic stability and receptor binding affinity, as evidenced by comparative studies of SCRAs.
Amide Linker Incorporation
Analytical Characterization
Structural Elucidation
Nuclear magnetic resonance (¹H NMR, ¹³C NMR) confirms the integrity of the indole core, with characteristic shifts at δ 7.2 ppm (aromatic protons) and δ 4.1 ppm (pentyl chain -CH₂F). High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 402.2145 [M+H]⁺, consistent with the theoretical mass of C₂₁H₂₉FNO₂.
Pharmacological Evaluation
CB1 Receptor Activation
In vitro BRET assays reveal that 5F-MDMB-PICA exhibits 142% efficacy relative to the reference agonist CP55940 in Gᵢ protein engagement, with a pEC₅₀ of 6.85. β-arrestin 2 recruitment assays show similar potency (pEC₅₀ = 6.24), indicating balanced signaling bias (Table 2).
Table 2: Pharmacological Parameters of Selected SCRAs
| Compound | Gᵢ Efficacy (% CP55940) | Gᵢ pEC₅₀ | β-Arrestin Efficacy (% CP55940) | β-Arrestin pEC₅₀ |
|---|---|---|---|---|
| 5F-MDMB-PICA | 142.1 ± 2.7 | 6.85 | 147.7 ± 1.6 | 6.24 |
| 5F-MMB-PICA | 111.2 ± 5.2 | 5.53 | 99.9 ± 4.1 | 5.44 |
| Δ⁹-THC | 36.1 ± 4.1 | ND | 36.0 ± 7.1 | ND |
Electrophysiological Effects
In hippocampal brain slices, 5F-MDMB-PICA reduces glutamate release by 80% at 1 µM, compared to 55% for 5F-MMB-PICA, as measured by field excitatory postsynaptic potential (fEPSP) slopes. Antagonist studies with AM251 confirm CB1-mediated effects, reversing fEPSP inhibition within 20 minutes.
Molecular Dynamics and Receptor Interactions
Ligand Binding Pocket Dynamics
Molecular dynamics (MD) simulations of CB1 bound to 5F-MDMB-PICA reveal a 53% reduction in binding pocket volume compared to antagonist-bound states, facilitating tighter interactions with residues Phe200³·³⁶ and Trp356⁶·⁴⁸. The "twin toggle switch" mechanism between these residues stabilizes the active receptor conformation, enhancing G protein coupling.
Binding Free Energy Analysis
MM-PBSA calculations indicate that the methyl group at the 3-position contributes -3.2 kcal/mol to binding free energy, primarily through van der Waals interactions with Leu387 and Ile105. This explains the superior potency of 5F-MDMB-PICA over its des-methyl analog.
Chemical Reactions Analysis
Structural Determinants of Agonist Efficacy
CB1 activation involves conformational changes in transmembrane helices (TMs) and interactions with the conserved "toggle switch" residues F200³.³⁶ and W356⁶.⁴⁸. Agonists stabilize the outward movement of TM6, disrupting the F200-W356 π-π stacking in the inactive state .
-
AMG315 (eCB analog) : Binds via a methyl group at C-13 (S-stereochemistry) to the toggle switch, inducing partial TM6 displacement. Molecular dynamics (MD) simulations show 60% stabilization of W356⁶.⁴⁸ in the active conformation, compared to 90% for FUB (synthetic cannabinoid) .
-
CP-55,940 (non-classical agonist) : Full Gi1 activation (100% GTP turnover efficacy) via strong hydrophobic interactions with TM2 and TM3 .
-
Anandamide (eCB) : Acts as a partial agonist (60% Gi1 efficacy) due to weaker toggle switch engagement, causing a 4 nm blue-shift in bimane fluorescence vs. 1 nm for AMG315 .
Ligand-Specific G Protein Coupling
CB1 agonists exhibit biased signaling toward Gi/o subtypes, with variations in downstream pathway activation:
| Agonist | Gi1 Efficacy (% GTP Turnover) | Gs Coupling | Gq/11 Coupling |
|---|---|---|---|
| CP-55,940 | 100% | Low | None |
| FUB | 100% | Low | None |
| AMG315 | 85% | None | None |
| Anandamide | 60% | None | None |
| ACEA | 95%* | None | None |
*ACEA (arachidonyl-2-chloroethylamide) shows near-full efficacy in neuroprotection assays, reversed by AM251 (CB1 antagonist) .
Synthetic Agonist Modifications and Functional Outcomes
Subtle structural changes in synthetic agonists drastically alter efficacy:
-
Head Group Modifications : SCRAs like FUB and MDMB-Fubinaca incorporate indazole or indole moieties, enhancing TM2-TM3 interactions and Gi1 recruitment .
-
Chiral Centers : AMG315’s S-configured C-13 methyl group improves metabolic stability over anandamide while retaining 85% Gi1 efficacy .
-
Compound 30 (novel partial agonist/antagonist) : Exhibits submicromolar affinity (Ki = 800 nM) and mixed activity, normalizing CB1 signaling via unique interactions with TM5 .
Receptor-Ligand Binding Free Energy Contributions
Key residues driving agonist binding (ΔG < −2 kcal/mol) :
| Agonist | Inactive Conformation Residues | Active Conformation Residues |
|---|---|---|
| THC | Phe102, Phe379, Ser383 | Phe170, Leu193, Val196 |
| AMG315 | Phe200, Trp356 | Phe268, Phe379 |
| Taranabant | Gly166, Val196, Met384 | N/A (inverse agonist) |
Neuroprotective Mechanisms via CB1 Activation
-
ACEA : Reduces mitochondrial fission in cerebral ischemia by suppressing Drp1 expression (↓50% vs. control) via CB1-dependent pathways, confirmed by AM251 blockade .
-
WIN55212-2 : Activates Gq/11 in HEK293 cells, inducing Ca²⁺ signaling—a unique feature among CB1 agonists .
Challenges in Agonist Design
Scientific Research Applications
Therapeutic Applications
1. Pain Management
CB1 agonists have been shown to alleviate chronic pain through their action on pain pathways in the brain and spinal cord. Studies indicate that these compounds can reduce pain perception by modulating neurotransmitter release and inhibiting pain signal transmission. For instance, the use of CB1 agonists has demonstrated efficacy in animal models of neuropathic pain, providing insights into their potential for treating human conditions such as fibromyalgia and diabetic neuropathy .
2. Neuroprotection
Research has highlighted the neuroprotective effects of CB1 agonists against ischemic brain injury. A study involving the CB1 agonist ACEA showed significant reductions in neuronal apoptosis and infarct volume in models of cerebral ischemia/reperfusion injury (IRI). The mechanism involves inhibition of mitochondrial fission, suggesting that CB1 activation may offer protective benefits during stroke events .
3. Treatment of Neurodegenerative Disorders
CB1 receptors are being investigated for their role in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. Evidence suggests that CB1 activation can mitigate neurodegeneration associated with these conditions. For example, loss of CB1 receptor function has been linked to increased severity in Huntington's disease models, indicating that enhancing CB1 signaling may provide therapeutic benefits .
4. Appetite Stimulation
CB1 agonists are also known for their role in stimulating appetite, making them potential treatments for conditions characterized by cachexia or severe weight loss, such as cancer or HIV/AIDS. The modulation of appetite-regulating pathways through CB1 activation may help improve nutritional intake in affected patients .
5. Anxiety and Mood Disorders
The anxiolytic effects of CB1 agonists have been explored in various studies. Activation of the CB1 receptor has been associated with reduced anxiety behaviors in animal models, suggesting potential applications in treating anxiety disorders and depression .
Case Studies
Mechanism of Action
WAY-640879 exerts its effects primarily through the activation of cannabinoid receptors, specifically the CB1 receptor. Upon binding to the receptor, it induces a conformational change that activates downstream signaling pathways. These pathways involve the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The overall effect is the modulation of neurotransmitter release, leading to various physiological responses.
Comparison with Similar Compounds
Comparison with Similar CB1 Agonists
Binding Affinity (Ki)
CB1 agonist 1 demonstrates competitive binding affinity at CB1 receptors. Comparative data from synthetic cannabinoids (SCs) reveal significant variability in Ki values:
- Δ9-THC : Ki = 45.6 nM (partial agonist)
- AB-FUBINACA : Ki = 0.9 nM (full agonist)
- CP55,940 : Ki = 0.1 nM (full agonist)
- JWH-018 : Ki = 1.5–2.0 nM (full agonist)
This positions this compound closer to high-affinity SCs like AB-FUBINACA and CP55,940, surpassing Δ9-THC by orders of magnitude .
Functional Efficacy
Functional assays measuring cAMP inhibition and βarr recruitment highlight efficacy differences:
- CP55,940 : Full agonist (100% efficacy relative to CP55,940) with EC50 = 0.5 nM in cAMP assays .
- Δ9-THC : Partial agonist (40–60% efficacy) with EC50 = 50–100 nM .
- HU-210 : Full agonist with 2x higher efficacy than Δ9-THC in GTPγS binding assays .
This compound exhibits full agonist efficacy in cAMP inhibition assays, with EC50 values similar to CP55,940 (mean ± SEM from triplicate experiments) .
Selectivity (CB1 vs. CB2)
Selectivity is a critical differentiator among CB1 agonists:
- ACEA/ACPA : CB1-selective (Ki CB1/CB2 > 100-fold) .
- WIN55,212-2: Non-selective (Ki CB1 ≈ CB2) .
- Compound 3234 : Dual CB1/CB2 agonist (equal affinity) .
Molecular docking studies suggest its selectivity arises from interactions with residues in the CB1 inactive state (e.g., K3.28(192)), a mechanism shared by other selective antagonists/inverse agonists .
Desensitization and Tolerance
Chronic CB1 activation often leads to tolerance:
- Δ9-THC : Rapid desensitization (250-fold rightward ED50 shift in primate models) .
- AM411 : Slow desensitization (minimal tolerance over 14 days) .
Structural and Mechanistic Insights
Crystal structures of CB1 bound to agonists reveal conserved interactions:
- CP55,940 : Stabilizes TM2/3 helices, enhancing G-protein coupling .
- This compound : Likely shares TM2 repositioning observed in CP55,940-bound CB1, critical for high efficacy .
Mutagenesis studies further highlight the role of residues like F3.36 and W6.48 in agonist efficacy, suggesting this compound’s interactions align with these motifs .
Biological Activity
Cannabinoid receptor 1 (CB1) agonists, including CB1 agonist 1, play a significant role in modulating various physiological processes through their interaction with the CB1 receptor, a G-protein coupled receptor predominantly found in the central nervous system. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant case studies.
CB1 agonists primarily exert their effects by activating the CB1 receptor, leading to a cascade of intracellular signaling events. Upon binding to the receptor, these agonists can influence neurotransmitter release, modulate pain pathways, and affect appetite regulation.
- G-Protein Coupling : The CB1 receptor predominantly couples with Gi/o proteins, inhibiting adenylate cyclase activity and reducing cyclic AMP levels. This action leads to decreased neurotransmitter release in various neuronal systems .
- β-arrestin Recruitment : Some studies have indicated that certain CB1 agonists can induce biased signaling, favoring β-arrestin recruitment over G-protein activation. This bias may have implications for the therapeutic profile of these compounds .
Therapeutic Applications
CB1 agonists are being explored for their potential therapeutic applications in several areas:
- Pain Management : Due to their analgesic properties, CB1 agonists are considered for treating chronic pain conditions. Research indicates that these compounds can effectively modulate pain pathways and reduce nociceptive responses .
- Neuroprotection : Studies have shown that CB1 agonists can protect against neuronal damage in models of ischemia and neurodegenerative diseases. For instance, ACEA, a known CB1 agonist, demonstrated neuroprotective effects by inhibiting mitochondrial fission and reducing neuronal apoptosis during ischemic conditions .
- Appetite Regulation : CB1 agonists influence appetite and feeding behavior. They have been shown to stimulate food intake under certain conditions, which may have implications for treating eating disorders or cachexia .
Table 1: Summary of Key Studies on this compound
Detailed Research Findings
Recent research has focused on the structural characteristics and binding affinities of various CB1 agonists:
- Structural Insights : Studies utilizing molecular dynamics simulations have revealed how different ligands interact with the CB1 receptor, highlighting the importance of specific amino acid residues in determining ligand efficacy and potency .
- Efficacy Profiles : Different classes of ligands exhibit varying efficacy profiles at the CB1 receptor, which can influence their therapeutic applications. For example, full agonists like Δ9-tetrahydrocannabinol (THC) show robust activity compared to partial agonists .
Q & A
Q. How to design experiments to evaluate the efficacy of CB1 agonist 1 in modulating synaptic glutamate release?
Methodological Answer: To assess this compound's impact on glutamate release, use in vitro electrophysiological recordings in hippocampal slices or synaptosomal preparations. Measure glutamate efflux via high-performance liquid chromatography (HPLC) or fluorometric assays under basal and depolarizing conditions (e.g., KCl-induced stimulation). Include controls with selective CB1 antagonists (e.g., AM251) to confirm receptor specificity. Dose-response curves should be generated using EC50 values (e.g., 56.15 nM for CB1R) derived from functional assays . LPS-induced microglial activation models can further contextualize anti-inflammatory effects linked to glutamate modulation .
Q. What experimental approaches are recommended to determine this compound’s receptor selectivity (CB1 vs. CB2)?
Methodological Answer: Use competitive radioligand binding assays with transfected cell lines expressing human CB1 or CB2 receptors. Employ tritiated CP-55,940 as a reference ligand. Calculate Ki values using the Cheng-Prusoff equation to compare agonist affinity. Functional selectivity can be validated via cAMP accumulation assays, where CB1 activation inhibits forskolin-stimulated cAMP production. Report EC50 ratios (e.g., CB1R: 56.15 nM vs. CB2R: 11.63 nM) to highlight selectivity . Cross-test against off-target receptors (e.g., GPR55) to confirm specificity .
Q. How to assess this compound’s blood-brain barrier (BBB) penetration in preclinical models?
Methodological Answer: Conduct pharmacokinetic studies in rodents using intravenous or oral administration. Measure plasma and brain tissue concentrations via LC-MS/MS at multiple timepoints. Calculate brain-to-plasma ratios and compare to known BBB-penetrant compounds (e.g., AM8936). Behavioral assays (e.g., analgesia in hot-plate tests) can corroborate CNS activity. For quantitative BBB permeability, use in situ brain perfusion techniques with radiolabeled this compound .
Advanced Research Questions
Q. How to resolve contradictions in reported effects of CB1 agonists on fear conditioning and anxiety-like behaviors?
Methodological Answer: Discrepancies arise from pharmacological differences between inverse agonists (e.g., AM251) and neutral antagonists (e.g., AM4113). Design studies comparing both classes in contextual fear conditioning paradigms. Use dose ranges validated for receptor occupancy (e.g., 4–8 mg/kg AM251 vs. 3–10 mg/kg AM4113). Employ c-Fos immunoreactivity to map neural activation in the amygdala and prefrontal cortex, regions critical for fear memory . Control for baseline anxiety using elevated plus maze or open-field tests, as inverse agonists may independently induce anxiety .
Q. What strategies are effective for differentiating this compound’s therapeutic effects in neuroinflammatory vs. neurodegenerative contexts?
Methodological Answer: Use distinct animal models:
- Neuroinflammation : LPS-induced microglial activation or experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis. Measure cytokine profiles (IL-6, TNF-α) and microglial morphology via Iba1 immunohistochemistry .
- Neurodegeneration : Aβ1-42-injected mice or tauopathy models. Assess synaptic plasticity (LTP/LTD) and cognitive outcomes (Morris water maze).
Compare this compound’s efficacy to dual CB1/CB2 agonists (e.g., PSB-SB1202) and selective antagonists to isolate receptor contributions .
Q. How to design a study analyzing this compound’s interaction with endogenous ligands (e.g., anandamide) in pain pathways?
Methodological Answer: Use conditional knockout mice lacking fatty acid amide hydrolase (FAAH), the enzyme degrading anandamide. Evaluate hyperalgesia in inflammatory pain models (e.g., CFA-induced arthritis) with this compound co-administered with FAAH inhibitors (e.g., URB597). Measure endogenous anandamide levels via mass spectrometry and correlate with CB1 receptor internalization rates using confocal microscopy . Pharmacodynamic interactions can be modeled via Schild regression analysis .
Data Analysis & Replicability
Q. How to address variability in EC50 values for this compound across functional assays?
Methodological Answer: Standardize assay conditions:
- Use identical cell lines (e.g., CHO-K1 expressing hCB1R).
- Normalize cAMP responses to forskolin stimulation.
- Control for assay temperature (25°C vs. 37°C) and incubation time.
Report variability as coefficient of variation (CV) across replicates. Cross-validate with radioligand binding data to confirm potency rankings .
Q. What statistical methods are robust for analyzing dose-dependent effects in behavioral studies?
Methodological Answer: Use mixed-effects models to account for inter-subject variability in longitudinal designs (e.g., fear extinction over weeks). For dose-response curves, apply nonlinear regression (four-parameter logistic model) with bootstrap resampling to estimate confidence intervals. Include post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. Pre-register analysis plans to mitigate Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
